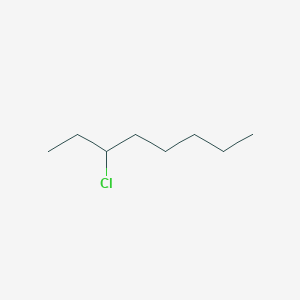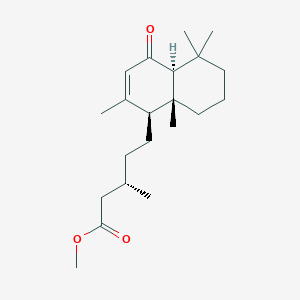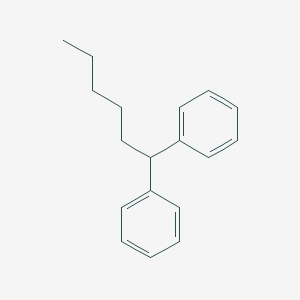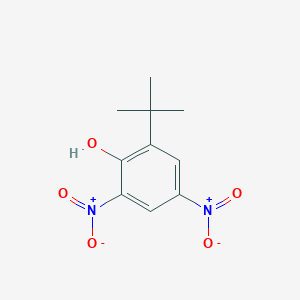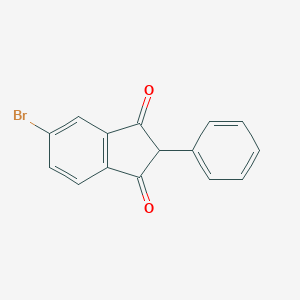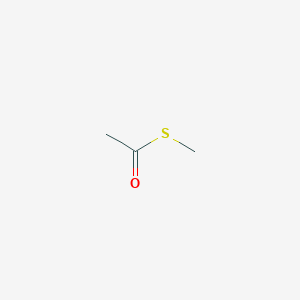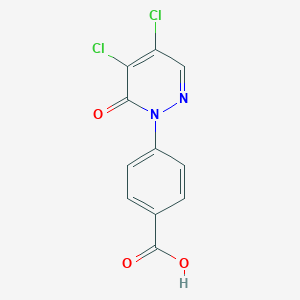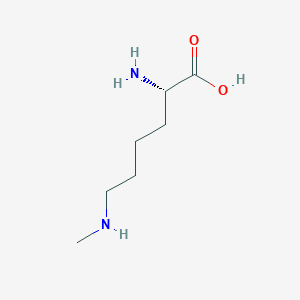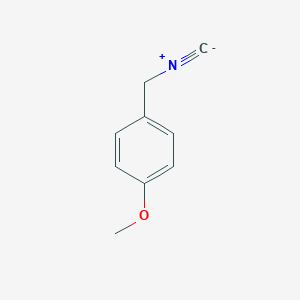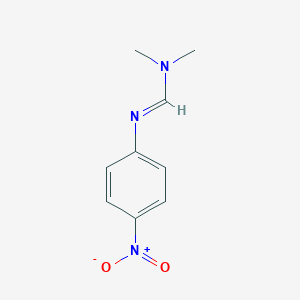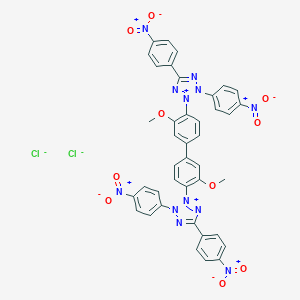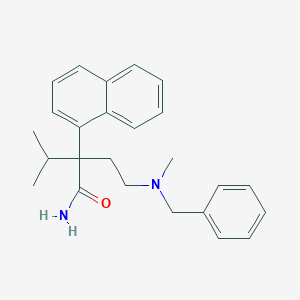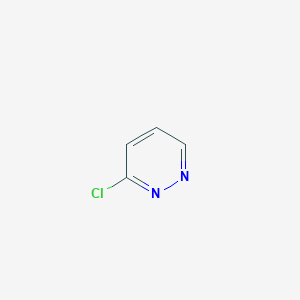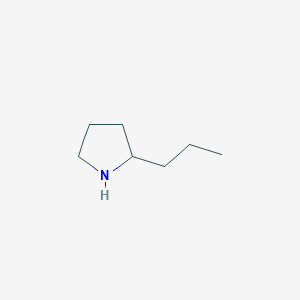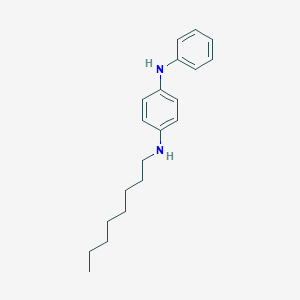
1,4-Benzenediamine, N-octyl-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediamine, N-octyl-N'-phenyl- is a compound that belongs to the family of aromatic diamines. It is also known as Octylphenylamine and is widely used in various scientific research applications. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1,4-Benzenediamine, N-octyl-N'-phenyl- is not well understood. However, it is believed that this compound acts as a ligand and binds to metal ions. The metal complexes formed by this compound have catalytic properties and are used in various chemical reactions.
生化学的および生理学的効果
The biochemical and physiological effects of 1,4-Benzenediamine, N-octyl-N'-phenyl- are not well studied. However, it is known that this compound has low toxicity and does not have any significant adverse effects on human health.
実験室実験の利点と制限
One of the main advantages of using 1,4-Benzenediamine, N-octyl-N'-phenyl- in lab experiments is its low toxicity. This compound is also readily available and easy to synthesize. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous reactions.
将来の方向性
There are several future directions for the research on 1,4-Benzenediamine, N-octyl-N'-phenyl-. One of the areas of interest is the development of new metal complexes using this compound as a ligand. These metal complexes can have potential applications in catalysis and organic synthesis. Another area of interest is the study of the biochemical and physiological effects of this compound, which can provide valuable insights into its potential applications in pharmacology.
Conclusion:
In conclusion, 1,4-Benzenediamine, N-octyl-N'-phenyl- is a compound with a wide range of applications in scientific research. It is used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and organic synthesis. This compound has low toxicity and does not have any significant adverse effects on human health. There are several future directions for the research on this compound, including the development of new metal complexes and the study of its biochemical and physiological effects.
合成法
The synthesis of 1,4-Benzenediamine, N-octyl-N'-phenyl- can be achieved by several methods. One of the most commonly used methods is the reaction of octylamine with phenylisocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and produces 1,4-Benzenediamine, N-octyl-N'-phenyl- as the final product. The purity of the product can be improved by recrystallization.
科学的研究の応用
1,4-Benzenediamine, N-octyl-N'-phenyl- has a wide range of applications in scientific research. It is used as a ligand in the synthesis of metal complexes, which are used in catalysis and organic synthesis. This compound is also used in the preparation of polymers and coatings. In the field of pharmacology, 1,4-Benzenediamine, N-octyl-N'-phenyl- is used as a starting material for the synthesis of various drugs.
特性
CAS番号 |
1590-80-3 |
|---|---|
製品名 |
1,4-Benzenediamine, N-octyl-N'-phenyl- |
分子式 |
C20H28N2 |
分子量 |
296.4 g/mol |
IUPAC名 |
1-N-octyl-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-2-3-4-5-6-10-17-21-18-13-15-20(16-14-18)22-19-11-8-7-9-12-19/h7-9,11-16,21-22H,2-6,10,17H2,1H3 |
InChIキー |
MINNIIWBFAPUKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
正規SMILES |
CCCCCCCCNC1=CC=C(C=C1)NC2=CC=CC=C2 |
その他のCAS番号 |
34533-96-5 1590-80-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



